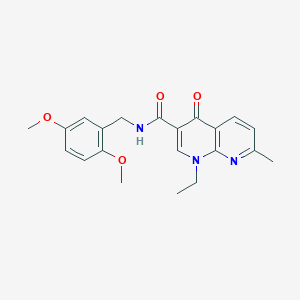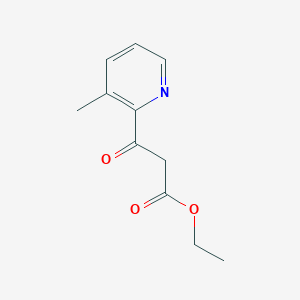![molecular formula C12H15NO5S B2875597 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-19-0](/img/structure/B2875597.png)
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 603118-19-0 . It has a molecular weight of 285.32 . This compound is a versatile material used in scientific research and offers potential applications in pharmaceutical studies, drug development, and medicinal chemistry due to its unique structure and properties.
Molecular Structure Analysis
The molecular formula of “3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid” is C12H15NO5S . The InChI Code is 1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
One of the significant applications of benzoic acid derivatives involves their role in chemical synthesis. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the importance of these compounds in creating synthetically useful tools for organic synthesis. This process allows for selective activation and functionalization at the meta position of benzoic acid derivatives, offering a novel approach to complex molecular architectures (Shangda Li et al., 2016).
Role in Plant Stress Tolerance
Benzoic acid and its derivatives have been identified as critical regulators in inducing multiple stress tolerance in plants. A study on bean and tomato plants demonstrated that benzoic acid, along with sulfosalicylic acid and methyl salicylic acid, could induce tolerance to heat, drought, and chilling stress, suggesting a fundamental molecular structure in these compounds that imparts stress tolerance (T. Senaratna et al., 2004).
Antimicrobial Properties
Benzoic acid derivatives are also recognized for their antimicrobial properties. For example, sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for synthesizing compounds with potential antimicrobial activities. This application underscores the versatility of benzoic acid derivatives in medicinal chemistry and their role in developing new antimicrobial agents (S. Tayebi et al., 2011).
Environmental and Food Applications
Beyond their direct biological and chemical applications, benzoic acid derivatives find use as preservatives and antibacterial agents in food and cosmetic products. Their widespread occurrence, production, and uses highlight their significance in various environmental contexts and raise discussions about human exposure and potential health concerns (A. D. del Olmo et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGRWODCWJHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)
![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)
![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)
![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)
methanone](/img/structure/B2875520.png)




![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)



![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)